molecular formula C15H12ClNOS B1266747 3-Chloro-1-phenothiazin-10-yl-propan-1-one CAS No. 4091-91-2

3-Chloro-1-phenothiazin-10-yl-propan-1-one

Cat. No.: B1266747
CAS No.: 4091-91-2
M. Wt: 289.8 g/mol
InChI Key: QDMBCNDXWXEIAF-UHFFFAOYSA-N
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Description

3-Chloro-1-phenothiazin-10-yl-propan-1-one is a chemical compound with the molecular formula C15H12ClNOS It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenothiazin-10-yl-propan-1-one typically involves the condensation of phenothiazine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenothiazin-10-yl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-Chloro-1-phenothiazin-10-yl-propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenothiazin-10-yl-propan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one
  • 3-(2-Chloro-10H-phenothiazin-10-yl)-1-propanamine hydrochloride

Uniqueness

3-Chloro-1-phenothiazin-10-yl-propan-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMBCNDXWXEIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289676
Record name 3-Chloro-1-phenothiazin-10-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-91-2
Record name 4091-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-1-phenothiazin-10-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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